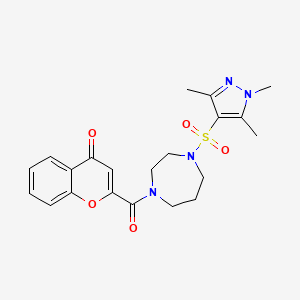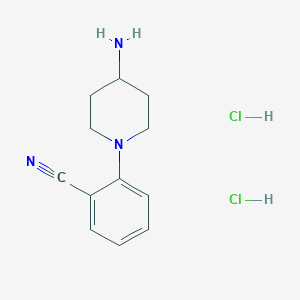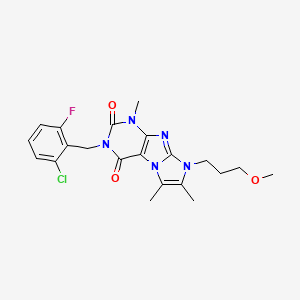
C21H23ClFN5O3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C21H23ClFN5O3 is a chemical compound that has been extensively researched due to its potential applications in the field of medicine. This compound is also known as Levofloxacin, which is a broad-spectrum antibiotic used to treat various bacterial infections. Levofloxacin is a member of the fluoroquinolone class of antibiotics and is used to treat infections of the respiratory tract, urinary tract, skin, and soft tissues.
Wirkmechanismus
Levofloxacin works by inhibiting the activity of bacterial DNA gyrase and topoisomerase IV, which are enzymes necessary for DNA replication and cell division in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and ultimately results in bacterial cell death.
Biochemical and Physiological Effects:
Levofloxacin has been shown to have a broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. It has a high bioavailability and can penetrate into various tissues and organs, including the lungs, kidneys, and skin. Levofloxacin is also well-tolerated by most patients and has a low incidence of adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
Levofloxacin has several advantages for use in laboratory experiments. It has a broad-spectrum antibacterial activity and can be used to treat a wide range of bacterial infections. It is also well-tolerated by most patients and has a low incidence of adverse effects. However, Levofloxacin has some limitations, including the potential for bacterial resistance and the risk of adverse effects in susceptible individuals.
Zukünftige Richtungen
There are several potential future directions for research on Levofloxacin. One area of research could focus on the development of new formulations or delivery systems for Levofloxacin to improve its efficacy and reduce the risk of adverse effects. Another area of research could focus on the use of Levofloxacin in combination with other antibiotics to enhance its antibacterial activity and reduce the risk of resistance. Additionally, future research could explore the potential applications of Levofloxacin in the treatment of other bacterial infections and diseases.
Synthesemethoden
The synthesis of Levofloxacin involves a multi-step process that starts with the reaction of 3,5-diamino-1,2,4-triazole with ethyl chloroformate to form 3,5-diamino-1,2,4-triazole ethyl carbamate. This intermediate is then reacted with 3,4-dichloroaniline to form the key intermediate, 7-(2-aminoethyl)-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. The final step involves the resolution of the racemic mixture to obtain the pure Levofloxacin.
Wissenschaftliche Forschungsanwendungen
Levofloxacin has been extensively studied for its potential applications in the treatment of various bacterial infections. Several studies have reported the effectiveness of Levofloxacin in treating respiratory tract infections, urinary tract infections, skin and soft tissue infections, and other bacterial infections.
Eigenschaften
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClFN5O3/c1-12-13(2)28-17-18(24-20(28)26(12)9-6-10-31-4)25(3)21(30)27(19(17)29)11-14-15(22)7-5-8-16(14)23/h5,7-8H,6,9-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWZAZMPNWTWRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCCOC)N(C(=O)N(C3=O)CC4=C(C=CC=C4Cl)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

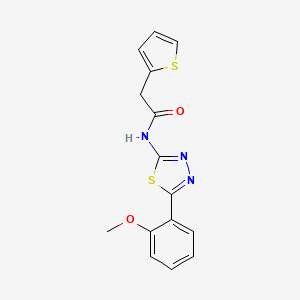
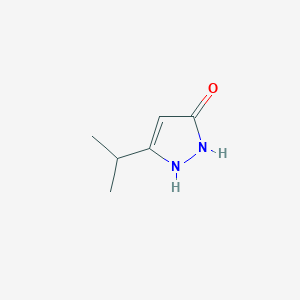
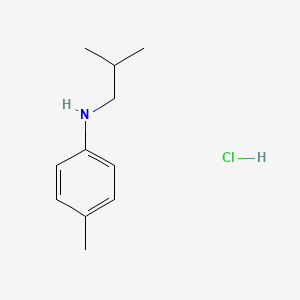

![1-(Thiophen-2-yl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2866871.png)
![1,3,7-trimethyl-5-((2-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2866872.png)

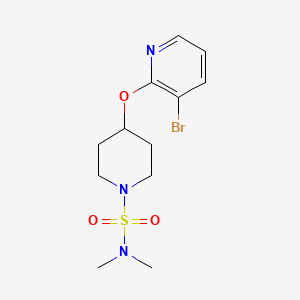
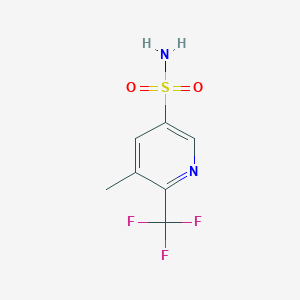

![N-(2-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2866882.png)
![(3-Chloro-4-methylphenyl)[2-(methylamino)pteridin-4-yl]amine](/img/structure/B2866885.png)
